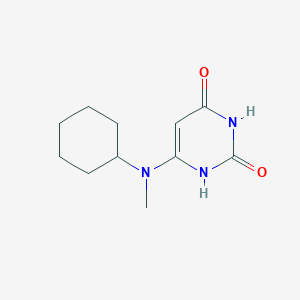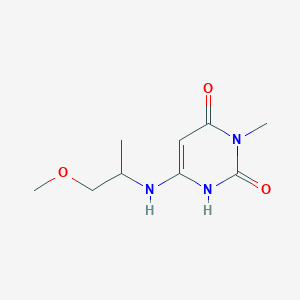
1-(6-Cloropirimidin-4-il)-3-propilpiperidin-4-ol
Descripción general
Descripción
The compound “1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of these rings suggests that this compound might have biological activity, as both pyrimidines and piperidines are found in many biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, followed by the formation of the piperidine ring . The exact methods would depend on the specific starting materials and the desired substitution pattern on the rings.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms in the molecule and the bonds between them. The presence of the pyrimidine and piperidine rings would give the molecule a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The presence of the pyrimidine and piperidine rings suggests that it might undergo reactions typical of these types of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the pyrimidine and piperidine rings might affect its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Posibles Agentes Terapéuticos
El compuesto 1-(6-Cloropirimidin-4-il)-3-propilpiperidin-4-ol ha atraído la atención en la química medicinal debido a su marco estructural, que es propicio para la unión con varios objetivos biológicos. Su porción cloropirimidinil puede interactuar potencialmente con enzimas o receptores, convirtiéndola en un andamiaje valioso para el desarrollo de nuevos agentes terapéuticos .
Agricultura: Desarrollo de Agroquímicos
En la agricultura, este compuesto podría explorarse para el desarrollo de nuevos agroquímicos. La presencia de un grupo cloropirimidin sugiere que puede servir como un precursor para sintetizar compuestos con propiedades herbicidas o fungicidas, contribuyendo a las estrategias de protección de cultivos .
Ciencia de Materiales: Intermedio de Síntesis Orgánica
La naturaleza versátil de This compound lo convierte en un candidato para su uso como intermedio en la síntesis de materiales avanzados. Su estructura molecular podría utilizarse en la creación de polímeros o recubrimientos con propiedades específicas deseadas .
Ciencia Ambiental: Estándar Analítico para la Detección de Contaminantes
La firma química única de este compuesto permite que se utilice como un estándar analítico en la ciencia ambiental. Podría ayudar en la detección y cuantificación de compuestos relacionados en muestras ambientales, monitoreando así los niveles de contaminación .
Bioquímica: Estudios de Inhibición Enzimática
En bioquímica, el compuesto podría usarse para estudiar la inhibición enzimática, dado su potencial para unirse a sitios activos. Esto puede proporcionar información sobre los mecanismos enzimáticos y ayudar en el diseño de inhibidores con fines terapéuticos .
Farmacología: Modulación Farmacocinética
Los atributos estructurales de This compound sugieren su utilidad en farmacología para modular los perfiles farmacocinéticos de los medicamentos. Podría modificarse para alterar las propiedades de absorción, distribución, metabolismo y excreción (ADME) de los fármacos .
Mecanismo De Acción
Target of Action
Similar compounds such as pyrimidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol on different cell types and cellular processes are noteworthy. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in significant alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have provided insights into these temporal effects .
Dosage Effects in Animal Models
The effects of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization in research and potential therapeutic applications.
Metabolic Pathways
1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these processes is essential for optimizing its use in research and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect its interactions with other biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-3-9-7-16(5-4-10(9)17)12-6-11(13)14-8-15-12/h6,8-10,17H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGAGAZFSXTCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


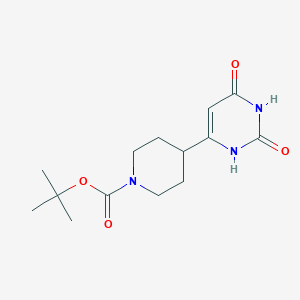
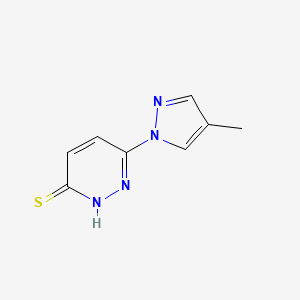
![1-(2-mercaptoethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480225.png)
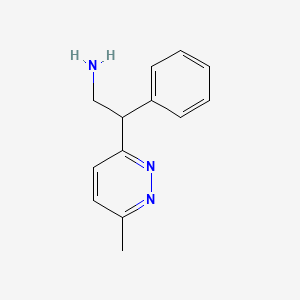

![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)
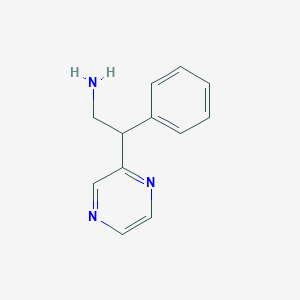
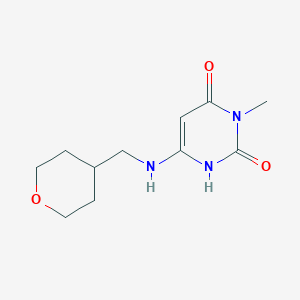
![1-(1-methoxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480234.png)
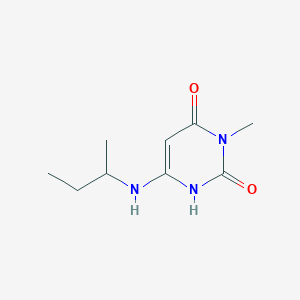
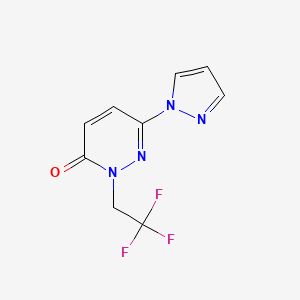
![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)
